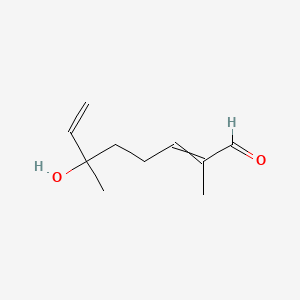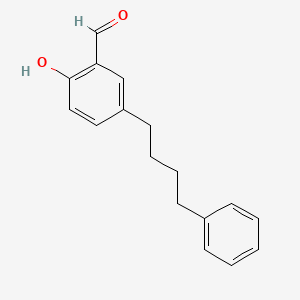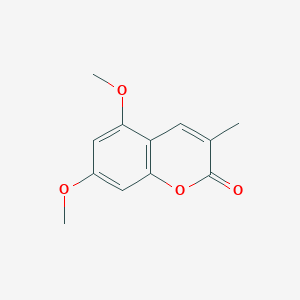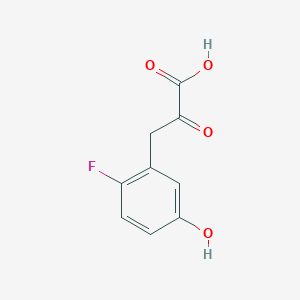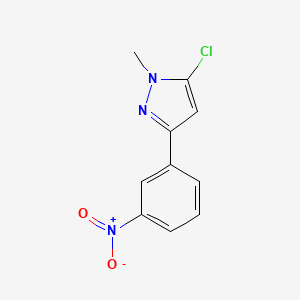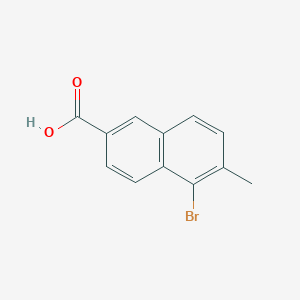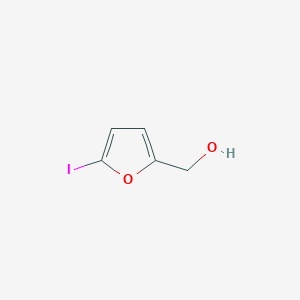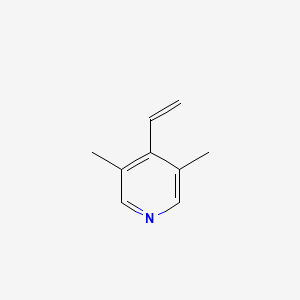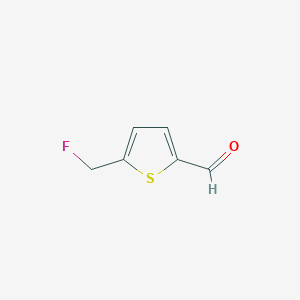
5-(Fluoromethyl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Fluoromethyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C6H5FOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a fluoromethyl group and an aldehyde group on the thiophene ring makes this compound particularly interesting for various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Fluoromethyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the halogen dance reaction, which utilizes halogenated thiophenes as starting materials. The reaction involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be treated with appropriate electrophiles such as iodine, dimethylformamide (DMF), or carbon dioxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and formylation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Fluoromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 5-(Fluoromethyl)thiophene-2-carboxylic acid.
Reduction: 5-(Fluoromethyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Fluoromethyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Fluoromethyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The fluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Chloromethyl)thiophene-2-carbaldehyde
- 5-(Bromomethyl)thiophene-2-carbaldehyde
- 5-(Iodomethyl)thiophene-2-carbaldehyde
Uniqueness
5-(Fluoromethyl)thiophene-2-carbaldehyde is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Propiedades
Fórmula molecular |
C6H5FOS |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
5-(fluoromethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H5FOS/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2 |
Clave InChI |
QUPHXESXHJZKDR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)C=O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


